2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride
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Overview
Description
2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride is a complex organic compound with a molecular formula of C12H13ClN2O3. It is known for its unique structure, which includes a chromenyl group, an amino group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromenyl intermediate: This step involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl with appropriate reagents to form the chromenyl intermediate.
Introduction of the amino group: The chromenyl intermediate is then reacted with an amine source to introduce the amino group.
Formation of the propanamide moiety: The final step involves the reaction of the amino-chromenyl intermediate with a propanamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and chromenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of acids, bases, or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Glycine 7-amido-4-methylcoumarin hydrochloride
- N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Uniqueness
2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23ClN2O4 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride |
InChI |
InChI=1S/C17H22N2O4.ClH/c1-10-7-15(20)23-14-8-11(5-6-12(10)14)19-16(21)13(18)9-22-17(2,3)4;/h5-8,13H,9,18H2,1-4H3,(H,19,21);1H |
InChI Key |
AEVYPLSHUWOTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(COC(C)(C)C)N.Cl |
Origin of Product |
United States |
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